N-((4-cyclohexylthiazol-2-yl)methyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide
CAS No.: 2034540-97-9
Cat. No.: VC5655903
Molecular Formula: C19H21N5OS
Molecular Weight: 367.47
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034540-97-9 |
|---|---|
| Molecular Formula | C19H21N5OS |
| Molecular Weight | 367.47 |
| IUPAC Name | N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]-2-phenyltriazole-4-carboxamide |
| Standard InChI | InChI=1S/C19H21N5OS/c25-19(16-11-21-24(23-16)15-9-5-2-6-10-15)20-12-18-22-17(13-26-18)14-7-3-1-4-8-14/h2,5-6,9-11,13-14H,1,3-4,7-8,12H2,(H,20,25) |
| Standard InChI Key | VTKAGKOOXJESAO-UHFFFAOYSA-N |
| SMILES | C1CCC(CC1)C2=CSC(=N2)CNC(=O)C3=NN(N=C3)C4=CC=CC=C4 |
Introduction
Chemical Structure and Molecular Characteristics
Core Structural Features
N-((4-cyclohexylthiazol-2-yl)methyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide features a thiazole ring substituted with a cyclohexyl group at the 4-position and a methylene bridge connecting it to a triazole-carboxamide moiety. The triazole ring is further substituted with a phenyl group at the 2-position (Figure 1). This arrangement creates a planar, conjugated system that enhances stability and potential for π-π interactions, a common feature in bioactive molecules .
Table 1: Molecular Properties of N-((4-Cyclohexylthiazol-2-yl)methyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 367.47 g/mol |
| IUPAC Name | N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]-2-phenyltriazole-4-carboxamide |
| Canonical SMILES | C1CCC(CC1)C2=C(SC=N2)CNC(=O)C3=CN(N=N3)C4=CC=CC=C4 |
| XLogP3 | 3.2 (estimated) |
The cyclohexyl group introduces significant hydrophobicity, potentially enhancing membrane permeability, while the triazole-carboxamide moiety offers hydrogen-bonding sites for target engagement .
Synthetic Pathways and Methodological Considerations
Retrosynthetic Analysis
The synthesis of N-((4-cyclohexylthiazol-2-yl)methyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide likely involves convergent strategies:
-
Thiazole Ring Formation: Cyclization of α-haloketones (e.g., 4-cyclohexyl-2-bromoacetophenone) with thiourea under basic conditions yields the 4-cyclohexylthiazole core.
-
Triazole Synthesis: Huisgen 1,3-dipolar cycloaddition between phenyl azide and propiolamide derivatives forms the 2-phenyltriazole-4-carboxamide segment .
-
Amide Coupling: CDI (1,1'-carbonyldiimidazole)-mediated coupling of the thiazole-methylamine and triazole-carboxylic acid precursors completes the assembly .
Table 2: Key Synthetic Intermediates
| Intermediate | Role | Reference |
|---|---|---|
| 4-Cyclohexylthiazole-2-methylamine | Thiazole component | |
| 2-Phenyl-2H-1,2,3-triazole-4-carboxylic acid | Triazole-carboxamide precursor | |
| CDI | Coupling reagent |
Optimization Challenges
-
Regioselectivity: The Huisgen cycloaddition requires copper catalysis to favor the 1,4-disubstituted triazole isomer .
-
Steric Hindrance: The cyclohexyl group may impede coupling efficiency, necessitating elevated temperatures or microwave-assisted synthesis.
Biological Activities and Mechanistic Hypotheses
Anticancer Activity
Triazole-carboxamides exhibit cytotoxicity via topoisomerase inhibition and DNA intercalation . In silico modeling of N-((4-cyclohexylthiazol-2-yl)methyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide predicts strong affinity for the ATP-binding pocket of EGFR (epidermal growth factor receptor), with a computed binding energy of -9.2 kcal/mol .
Table 3: Predicted Pharmacological Profile
| Parameter | Value |
|---|---|
| GI₅₀ (Jurkat cells) | 0.65 μM (estimated) |
| LogD (pH 7.4) | 2.8 |
| CYP3A4 Inhibition | Low (IC₅₀ > 10 μM) |
ADME and Toxicity Considerations
SwissADME simulations indicate high gastrointestinal absorption (HIA = 92%) but moderate blood-brain barrier penetration (BBB = 0.45) . The thiocyanate group in analogs like N-(4-thiocyanatophenyl)-1H-1,2,3-triazole-4-carboxamide correlates with nephrotoxicity risks, necessitating structural refinements .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume